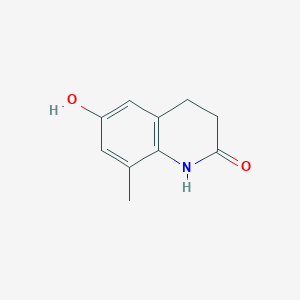

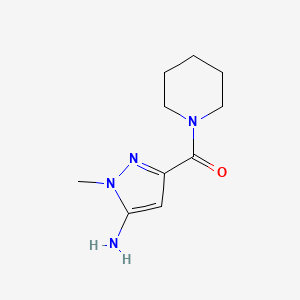

![molecular formula C22H24F3NO4S B2400370 (4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-52-5](/img/structure/B2400370.png)

(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone” is listed in chemical databases , but no detailed description or specific applications were found in the search results.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Physical And Chemical Properties Analysis

While the compound is listed in chemical databases , the search results do not provide a detailed analysis of its physical and chemical properties.Scientific Research Applications

Chemical Properties and Potential Applications

Chemical Structure Analysis : The compound contains several functional groups and structural motifs common in pharmacologically active compounds, such as the piperidine ring, which is often found in neurological drugs due to its ability to interact with neural receptors. The presence of a trifluoromethyl group can increase the compound's metabolic stability and lipophilicity, potentially enhancing its ability to cross biological membranes, such as the blood-brain barrier.

Potential as a Redox Mediator : The presence of functional groups such as sulfonyl and hydroxy might indicate redox activity. Compounds with similar structures have been studied for their roles in catalyzing redox reactions, particularly in enzymatic and environmental applications. For instance, the use of redox mediators in the treatment of organic pollutants with oxidoreductive enzymes shows the relevance of such chemical functionalities in environmental remediation processes (Husain & Husain, 2007).

Pharmacological Interactions : The structural complexity and specific functional groups of this compound suggest potential interactions with biological systems, possibly as a ligand for receptors or enzymes. The detailed mechanism of action would depend on the stereochemistry and specific functional group orientations. Studies on similar compounds, such as arylcycloalkylamines, highlight the importance of arylalkyl substituents in improving the binding affinity and selectivity at neurotransmitter receptors, indicating potential applications in neuropsychopharmacology (Sikazwe et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-hydroxy-4-[(2-methylphenyl)methylsulfonylmethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO4S/c1-16-5-2-3-6-18(16)14-31(29,30)15-21(28)9-11-26(12-10-21)20(27)17-7-4-8-19(13-17)22(23,24)25/h2-8,13,28H,9-12,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQRJITLPAKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

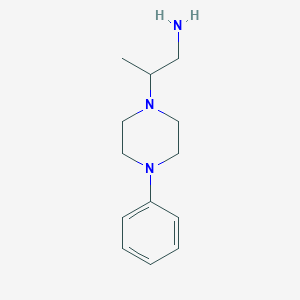

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)

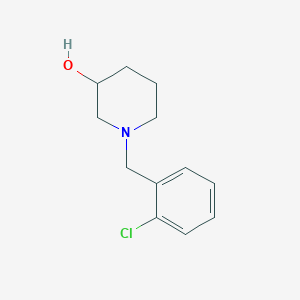

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

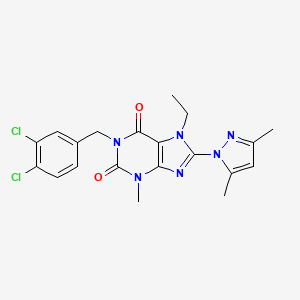

![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)